molecular formula C9H14N2OS B1490321 2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide CAS No. 2019766-31-3

2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Cat. No. B1490321
CAS RN: 2019766-31-3
M. Wt: 198.29 g/mol
InChI Key: GZZOBZMIEMUXDE-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide” is a complex organic molecule. It contains a cyano group (-CN), a methyl group (-CH3), an acetamide group (CH3CONH2), and a tetrahydro-2H-thiopyran ring .

Scientific Research Applications

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the synthesis of a wide range of compounds.

Synthesis of Biologically Active Compounds

The chemical reactivity and reactions of this class of compounds are used to obtain biologically active novel heterocyclic moieties . This has drawn the attention of biochemists in the last decade .

Potential in Evolving Better Chemotherapeutic Agents

The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents . This makes them valuable in the field of medicinal chemistry.

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative . This shows its utility in the synthesis of pyrrole derivatives, which are important in pharmaceuticals and agrochemicals.

Synthesis of Thiazole Derivatives

Bondock and co-workers reported that the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt. This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide . This demonstrates its role in the synthesis of thiazole derivatives, which are known for their diverse biological activities.

Future Directions

The future directions for this compound are not clear from the available sources. It could potentially be used in the synthesis of novel heterocyclic compounds, given the known reactivity of cyanoacetamide derivatives .

properties

IUPAC Name

2-cyano-N-methyl-N-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11(9(12)2-5-10)8-3-6-13-7-4-8/h8H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZOBZMIEMUXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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